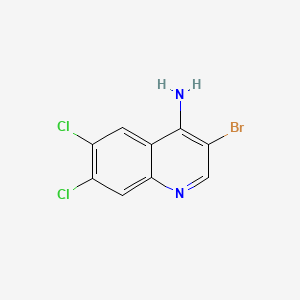

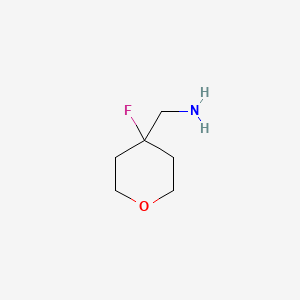

![molecular formula C15H10F4O2 B566907 3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261972-04-6](/img/structure/B566907.png)

3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3’-Fluoro-4’-methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Synthesis Analysis

Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trihalomethyl compounds, particularly trifluoromethyl ethers and trifluoromethyl aromatics, are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

Fluorinated carboxylic acids, including structures related to 3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid, are pivotal in the synthesis of various biologically active compounds. The introduction of fluorine atoms into organic molecules often results in enhanced metabolic stability, increased lipophilicity, and improved binding affinity towards biological targets. A notable application is the synthesis of mono- and difluoronaphthoic acids, which serve as structural units in several active compounds. These syntheses involve electrophilic fluorination and Friedel-Crafts cyclization techniques, demonstrating the compound's utility in constructing complex fluorinated motifs (Tagat et al., 2002).

Materials Science

In materials science, fluorinated carboxylic acids are used to synthesize novel polymers with exceptional properties. For instance, the synthesis and characterization of novel poly(arylene ether)s based on bisfluoro monomers have shown that these materials exhibit high thermal stability, good solubility in organic solvents, and potential for use in high-performance applications. These polymers' synthesis demonstrates the role of fluorinated carboxylic acids in developing materials with desirable thermal and solubility properties (Salunke et al., 2007).

Fluorinated Pyrazoles Syntheses

The direct trifluoromethylation of 1,3-dicarbonyl compounds has paved the way for the synthesis of fluorinated pyrazoles. This application highlights the role of fluorinated carboxylic acids and their derivatives in introducing trifluoromethyl groups into pyrazole rings, leading to compounds with potential biological activity. The methodology involves the use of CF3I and a Fenton reagent, demonstrating the compound's versatility in synthesizing fluorinated organic molecules (Ohtsuka et al., 2012).

Nanocomposite Materials

The preparation of fluorinated carboxylic acid/silica nanocomposites showcases the utility of fluorinated carboxylic acids in materials science, particularly in enhancing the oleophobicity and thermal stability of composites. These nanocomposites have applications in surface modification and encapsulation of low molecular weight compounds, demonstrating the compound's significance in developing advanced materials with specific surface properties and stability (Sumino et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, “3-Fluoro-4-(trifluoromethyl)benzoyl chloride”, indicates that it is a combustible liquid and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in the synthesis of cholesteryl ester transfer protein (cetp) inhibitors , which play a crucial role in the treatment of high cholesterol.

Mode of Action

It’s known that similar compounds are used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is likely involved in the biochemical pathways related to the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of new carbon-carbon bonds.

Result of Action

Similar compounds have been used in the synthesis of cholesteryl ester transfer protein (cetp) inhibitors , which are known to have a significant impact on cholesterol levels.

Action Environment

It’s known that the compound is stable under normal temperatures and soluble in organic solvents such as ethanol, chloroform, and carbon disulfide .

Eigenschaften

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F4O2/c1-8-2-3-9(7-13(8)16)10-4-11(14(20)21)6-12(5-10)15(17,18)19/h2-7H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYADOUZTBGAPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70689301 |

Source

|

| Record name | 3'-Fluoro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261972-04-6 |

Source

|

| Record name | 3'-Fluoro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

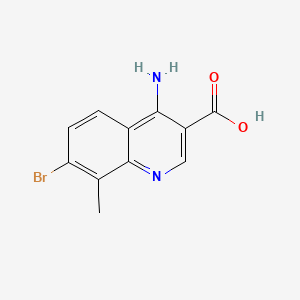

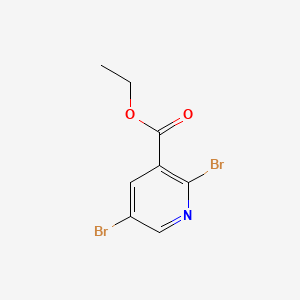

![2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B566827.png)

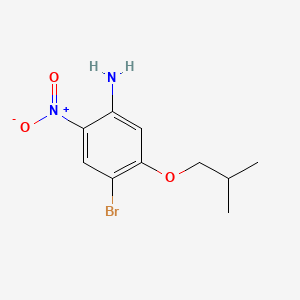

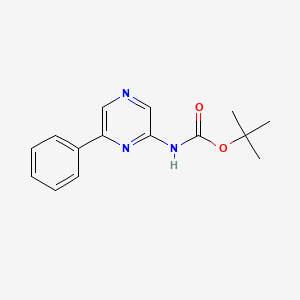

![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B566837.png)

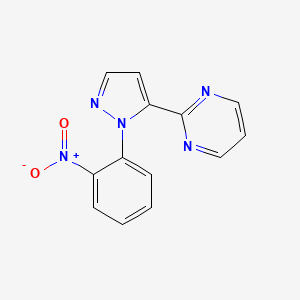

![N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide](/img/structure/B566841.png)

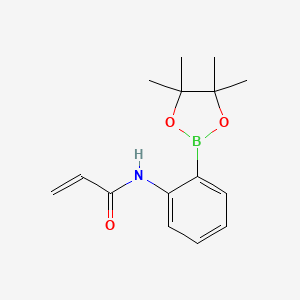

![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B566842.png)

![(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol](/img/structure/B566846.png)